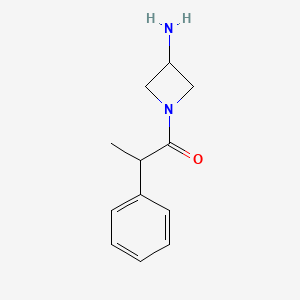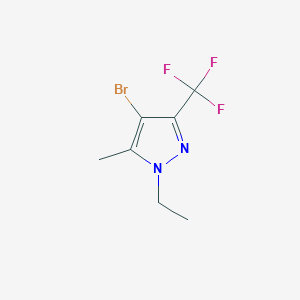
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is an organic molecule containing a five-membered ring structure with a bromine atom and three trifluoromethyl groups. It is a highly reactive compound that is used in various scientific research applications, such as drug design, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Switchable Reactivity and Site-Selective Functionalization
Research demonstrates the versatility of trifluoromethyl-substituted pyrazoles, such as 4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole, in organic synthesis. These compounds exhibit switchable reactivity, allowing for site-selective functionalization. Depending on the reagent used, different positions on the heterocycle can be selectively targeted for modification, making these compounds valuable for creating diverse molecular structures with potential applications in drug development and materials science (Schlosser, Volle, Leroux, & Schenk, 2002).
Precursors in Synthesis of Functional Pyrazoles
Brominated trihalomethylenones, related to the structure of interest, serve as versatile precursors in the synthesis of functional pyrazoles. These precursors facilitate the construction of complex pyrazole structures through reactions such as cyclocondensation, leading to compounds with potential antimicrobial and agrochemical applications (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Copper-catalyzed Synthesis
Copper-catalyzed methods have been developed for the synthesis of 4-trifluoromethyl pyrazoles, showcasing the efficiency of using halogenated precursors in constructing pyrazole cores with excellent regioselectivity. This approach provides a straightforward path to synthesizing a wide array of pyrazole derivatives, highlighting the role of halogenated pyrazoles in medicinal chemistry and materials science (Lu, Man, Zhang, Lin, Lin, & Weng, 2019).
Catalyzed Synthesis for Heterocyclic Compounds
Indium bromide catalysis under ultrasonic irradiation has been employed for the regio-selective synthesis of pyrazole-4-carboxylates, demonstrating the utility of brominated pyrazoles in efficiently accessing a variety of biologically relevant heterocycles. This method underscores the importance of halogenated pyrazoles in developing new synthetic strategies for pharmaceuticals (Prabakaran, Nawaz Khan, Jin, & Manivel, 2012).
Antimicrobial and Antifungal Applications
New derivatives of pyrazole, including those with bromo and trifluoromethyl groups, have shown potential antimicrobial and antifungal properties. These findings suggest the value of these compounds in the development of new therapeutic agents aimed at combating infectious diseases (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).
Propriétés
IUPAC Name |
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2/c1-3-13-4(2)5(8)6(12-13)7(9,10)11/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFJRFRCRUMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






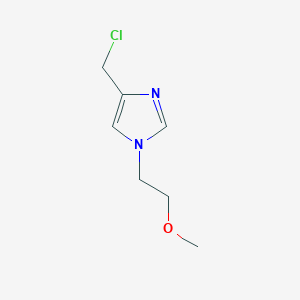

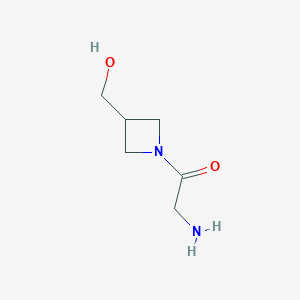
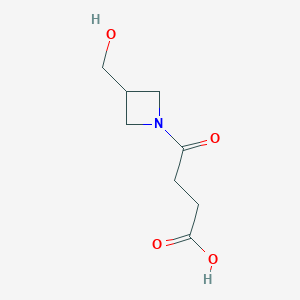




![1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474892.png)
